1-Octanol, 5-propyl-
Description
For example, a simplified, hypothetical QSAR model for the aquatic toxicity of long-chain alcohols might look like: log(1/LC50) = c1 * logP + c2 * (Descriptor for Branching) + constant
The model's robustness and predictive power are then rigorously validated using statistical techniques such as cross-validation (e.g., leave-one-out) and by using an external test set of compounds that were not used in the model's development. researchgate.net
Application to 1-Octanol, 5-propyl-: SAR studies on aliphatic alcohols have generally shown that their toxicity to aquatic organisms often increases with increasing hydrophobicity (logP), a phenomenon known as non-polar narcosis. nih.gov However, extensive branching can alter this relationship by affecting the molecule's ability to partition into biological membranes. The propyl group in 1-Octanol, 5-propyl- would increase its steric bulk, which could potentially decrease its interaction with certain biological targets compared to a linear alcohol of the same carbon number.
Computational protein-ligand docking could also be employed to investigate specific biochemical interactions. This would involve modeling the three-dimensional structure of 1-Octanol, 5-propyl- and simulating its binding to the active site of a target protein. nih.govnih.gov Such studies can provide insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive the compound's biological effects.
The following table presents key molecular descriptors for 1-Octanol, 5-propyl- that would be critical inputs for any SAR/QSAR model development.
| Descriptor Type | Descriptor Name | Predicted Value for 1-Octanol, 5-propyl- | Significance in SAR Models |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | ~4.3-4.5 | Measures hydrophobicity, crucial for membrane partitioning and bioaccumulation. |
| Topological | Molecular Weight | 172.31 g/mol | Relates to the overall size of the molecule. |
| Topological | Branching Index (e.g., Kier Shape Index) | Varies by index | Quantifies the degree of branching, affecting steric fit and solubility. |
| Electronic | Dipole Moment | ~1.7 D | Indicates molecular polarity, important for polar interactions. |
| Quantum Chemical | HOMO Energy | Varies by calculation method | Relates to the molecule's susceptibility to electrophilic attack. |
| Quantum Chemical | LUMO Energy | Varies by calculation method | Relates to the molecule's susceptibility to nucleophilic attack. |
Predicted values are estimates based on general values for similar structures and would require specific software for precise calculation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propyloctan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-7-11(8-4-2)9-5-6-10-12/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGCIZHOLYIWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207857 | |
| Record name | 1-Octanol, 5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59117-31-6 | |
| Record name | 1-Octanol, 5-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059117316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanol, 5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 1 Octanol, 5 Propyl
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods can be applied to study the reaction mechanisms and predict the stability of various chemical species involved in the synthesis or transformation of 1-Octanol, 5-propyl-.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of 1-Octanol, 5-propyl-, DFT can be employed to model the geometry, energy, and electronic properties of reaction intermediates and transition states that may occur during its synthesis or reactions.
For instance, the synthesis of 1-Octanol, 5-propyl- could proceed through various organic reaction pathways. Each pathway involves specific intermediates and transition states. DFT calculations can be used to map out the potential energy surface of these reactions, identifying the most energetically favorable pathway. The table below illustrates the type of data that can be generated from such calculations for a hypothetical reaction step.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | B3LYP/6-31G(d) | 0.0 | - |
| Transition State 1 | B3LYP/6-31G(d) | +15.2 | C-O bond forming: 2.1 Å |
| Intermediate 1 | B3LYP/6-31G(d) | -5.7 | C-O bond formed: 1.4 Å |
| Transition State 2 | B3LYP/6-31G(d) | +20.5 | O-H bond breaking: 1.5 Å |
| Products | B3LYP/6-31G(d) | -12.3 | - |
This is a hypothetical data table to illustrate the output of DFT calculations.
A critical aspect of understanding reaction kinetics is the determination of activation energies. DFT calculations can provide reliable predictions of these energy barriers. By calculating the energy difference between the reactants and the transition state, the activation energy for a particular reaction step can be determined. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis of 1-Octanol, 5-propyl-.
For example, comparing different synthetic routes, such as a Grignard reaction versus a Wittig reaction followed by hydrogenation, can be done computationally. The calculated activation energies for the rate-determining step in each pathway would indicate which route is likely to be more kinetically favorable.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. For 1-Octanol, 5-propyl-, MD simulations can reveal how the molecules interact with each other in the liquid phase, providing insights into its bulk properties.
Like other alcohols, 1-Octanol, 5-propyl- is expected to exhibit significant self-association through intermolecular hydrogen bonding. MD simulations can be used to explore the dynamics of these hydrogen bonds, including their formation and breaking rates, lifetimes, and the geometry of the hydrogen-bonded clusters. The presence of the propyl branch at the 5-position is likely to introduce steric hindrance that influences the extent and nature of this self-association compared to linear 1-octanol. Studies on other branched octanol (B41247) isomers have shown that the position of the branch significantly affects the resulting aggregate structures. rsc.org
The following table presents a hypothetical comparison of hydrogen bonding characteristics that could be obtained from MD simulations.
| Property | 1-Octanol | 1-Octanol, 5-propyl- (Predicted) |
| Average H-bonds per molecule | 1.8 | 1.6 |
| Average H-bond lifetime (ps) | 5.2 | 4.5 |
| Dominant cluster size | 4-6 molecules | 3-5 molecules |
This is a hypothetical data table for illustrative purposes.
The propyl group in 1-Octanol, 5-propyl- introduces additional conformational flexibility compared to its linear counterpart. MD simulations can be used to explore the conformational landscape of the molecule in the liquid state. By analyzing the dihedral angle distributions along the carbon backbone, the preferred conformations can be identified. This conformational behavior, in turn, influences the packing of the molecules in the condensed phase and affects physical properties such as density and viscosity. The branching is expected to lead to less efficient packing and a lower density compared to 1-octanol. rsc.org
Predictive Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity or physical properties of chemicals based on their molecular structure. wikipedia.org
While no specific QSAR or QSPR studies focused solely on 1-Octanol, 5-propyl- were identified, this compound could be included in larger datasets of alcohols to develop predictive models for properties like boiling point, viscosity, and toxicity. nih.gov In a typical QSPR study, a variety of molecular descriptors would be calculated for a series of alcohols, including 1-Octanol, 5-propyl-. These descriptors, which encode information about the molecule's topology, geometry, and electronic structure, are then correlated with the experimental property of interest using statistical methods to build a predictive model. Such models can then be used to estimate the properties of new or untested alcohols. hnust.edu.cn
Estimation of Activity Coefficients and Phase Equilibria
The estimation of activity coefficients and the prediction of phase equilibria are fundamental aspects of chemical engineering and environmental science, providing insight into the behavior of substances in mixtures. For 1-Octanol, 5-propyl-, a branched aliphatic alcohol, these properties are crucial for designing separation processes, predicting its environmental distribution, and understanding its interactions in various solutions. Due to the potential scarcity of extensive experimental data for this specific isomer, computational methods serve as powerful tools for their prediction.
Activity coefficients (γ) quantify the deviation of a component's behavior in a mixture from ideality. wikipedia.org In an ideal mixture, the interactions between all molecules are assumed to be identical, but in real solutions, particularly those involving polar and non-polar components, these interactions differ significantly. For a molecule like 1-Octanol, 5-propyl-, which has a polar hydroxyl (-OH) group and a non-polar eleven-carbon alkyl chain, non-ideal behavior is expected in most mixtures.
Predictive models are commonly employed to estimate these properties. Among the most successful are group-contribution methods like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and quantum chemistry-based models like COSMO-RS (Conductor-like Screening Model for Real Solvents).
UNIFAC Model:
The UNIFAC method is a semi-empirical model that calculates activity coefficients based on the functional groups present in the molecules of a mixture. wikipedia.org The molecule 1-Octanol, 5-propyl- would be deconstructed into its constituent groups, such as 'CH3', 'CH2', 'CH', and 'OH'. The model assumes that the activity coefficient is composed of two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for the energetic interactions between the functional groups. wikipedia.orgresearchgate.net
The interaction parameters between these groups are typically derived from a large database of experimental vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) data. researchgate.net For a system containing 1-Octanol, 5-propyl-, the UNIFAC model would predict its activity coefficient by considering the interactions between its own functional groups and those of other components in the mixture. The branching at the 5-position would be accounted for by the 'CH' group, influencing the combinatorial part of the activity coefficient. While the standard UNIFAC model is powerful, variations like the Dortmund UNIFAC may offer improved predictions for systems with wide temperature ranges. scielo.br
COSMO-RS Model:
COSMO-RS is a more modern, predictive method that relies on quantum chemical calculations. wikipedia.org Each molecule is treated as being in a virtual conductor, which allows for the calculation of a screening charge density (σ) on its surface. This σ-profile is a unique descriptor for the molecule, capturing its polarity and hydrogen-bonding capabilities. The thermodynamic properties of the liquid mixture are then determined using statistical thermodynamics based on the interactions of these σ-profiles. wikipedia.orgua.pt
For 1-Octanol, 5-propyl-, a COSMO-RS calculation would generate a σ-profile showing a high charge density around the hydroxyl group's hydrogen and oxygen atoms, and a near-zero charge density over the hydrocarbon chain. This allows for the explicit calculation of electrostatic, hydrogen-bonding, and van der Waals interactions. wikipedia.org COSMO-RS is particularly advantageous for molecules with unique structures for which group interaction parameters might not be available in UNIFAC databases. ua.pt It can effectively predict phase equilibria, including LLE and VLE, for mixtures containing alcohols. researchgate.netresearchgate.net
The branching in 1-Octanol, 5-propyl- would influence its three-dimensional shape and the accessibility of its polar hydroxyl group, which would be captured in the COSMO calculation of its surface charge density. Studies on branched C8 alcohols have shown that the position of the hydroxyl group and side branches significantly influences phase behavior. researchgate.net
Below is a hypothetical data table illustrating the kind of output one might expect from these computational models for the activity coefficient of 1-Octanol, 5-propyl- at infinite dilution in various solvents.
| Solvent | Predicted Activity Coefficient (γ∞) - UNIFAC | Predicted Activity Coefficient (γ∞) - COSMO-RS | Dominant Interaction |
| n-Hexane | High | High | Non-polar / Polar Mismatch |
| Water | Very High | Very High | Hydrophobic Effect |
| Ethanol (B145695) | Low | Low | H-Bonding, Polar-Polar |
| Toluene | Moderate | Moderate | van der Waals, π-interactions |
This table is illustrative and based on general chemical principles. Actual values would require specific model calculations.
Development of Structure-Activity Relationship (SAR) Models for Biochemical Interactions
Structure-Activity Relationship (SAR) models are theoretical frameworks that correlate the chemical structure of a molecule with its biological or toxicological activity. wikipedia.org For 1-Octanol, 5-propyl-, SAR and its quantitative counterpart, QSAR (Quantitative Structure-Activity Relationship), can be used to predict its biochemical interactions, such as toxicity to aquatic organisms, biodegradability, or interactions with specific proteins, without the need for extensive experimental testing. researchgate.netresearchgate.net The development of such models is a multi-step process.
Biogeochemical Cycling and Environmental Transformation of Branched Alcohols
Microbial Degradation Pathways
Microorganisms play a crucial role in the breakdown of complex organic molecules. The structure of 5-propyl-1-octanol, particularly its branching, presents specific challenges and pathways for microbial degradation.
Under aerobic conditions, the biodegradation of alcohols typically begins with an oxidation step. The primary alcohol group is oxidized first to an aldehyde and then to a carboxylic acid. researchgate.netnih.gov This initial transformation is a common strategy employed by a wide range of microorganisms. For instance, the aerobic biotransformation of fluorotelomer alcohols follows this pattern, where the alcohol is first oxidized to an aldehyde and subsequently to a carboxylic acid. researchgate.net
The rate of biodegradation can be influenced by the molecular structure of the alcohol. Generally, branched alcohols are biodegraded more slowly than their linear counterparts. ethz.chnih.gov The presence of branching can sterically hinder the enzymes responsible for degradation. Following the initial oxidation, the resulting alkyl carboxylic acid typically undergoes β-oxidation. However, branching along the alkyl chain can impede this process. nih.gov For example, studies on the degradation of branched nonylphenol have shown that the branched alkyl chain is a point of metabolic resistance. nih.gov The degradation of complex branched molecules often necessitates the concerted action of diverse microbial communities. oup.com
Anaerobic degradation of alcohols is also a recognized environmental process, although it is generally slower than aerobic degradation. psu.edu For alcohol ethoxylates, alkyl branching has a significantly more detrimental effect on anaerobic degradability compared to aerobic degradability. nih.gov Studies on variously branched alcohol ethoxylates have shown that while linear and single-branched compounds can be mineralized, highly branched structures may not be significantly degraded under anaerobic conditions. nih.govcore.ac.uk
In some cases, anaerobic transformation can occur, but the process may be incomplete. For example, a 2-ethyl-branched alcohol ethoxylate was observed to be transformed into (2-ethyl-hexyloxy)-acetate, which resisted further degradation. nih.gov This suggests that the initial steps of anaerobic degradation, such as the shortening of an ethoxylate chain, can be sterically hindered by alkyl branching. nih.gov
For some hydrocarbons, an alternative anaerobic activation mechanism involves the addition of fumarate (B1241708) to the hydrocarbon chain, often at a subterminal carbon. nih.govresearchgate.net This pathway has been identified for the degradation of n-alkanes. Another relevant anaerobic process is the transformation of 1-alkenes into the corresponding 1-alcohols by certain sulfate-reducing bacteria, although the precise mechanism for this hydration of the double bond is not fully understood. asm.org
The complete mineralization of complex and recalcitrant compounds like branched alcohols often requires the synergistic action of a microbial consortium. nih.govfrontiersin.org A single microbial species may only possess the enzymatic machinery to carry out a part of the degradation pathway, producing intermediate metabolites that may be toxic or non-degradable by that organism. nih.gov In a consortium, different species can have complementary metabolic capabilities, allowing for the complete breakdown of the parent compound. frontiersin.orgmdpi.com
This syntrophic relationship is crucial in many bioremediation contexts. For example, the degradation of linear alkylbenzene sulphonates involves an initial attack and partial metabolism by one group of bacteria, producing sulphophenyl carboxylates, which are then degraded by other microorganisms in the community. nih.gov Similarly, the degradation of other surfactants often involves one set of microbes metabolizing the alkyl chain and another set degrading the resulting polar moieties. nih.gov
While specific microbial consortia for the degradation of 5-propyl-1-octanol have not been explicitly identified, studies on other branched compounds highlight the necessity of such consortia. The degradation of branched nonylphenol, for instance, was found to require a consortium of bacteria. nih.gov Genera known for their broad degradative capabilities towards hydrocarbons and other organic pollutants include Pseudomonas, Rhodococcus, Aspergillus, Candida, Alcaligenes, and Arthrobacter. oup.commdpi.comresearchgate.netifremer.fr These organisms are often found in mixed cultures in environments contaminated with complex organic compounds. researchgate.net
Enzymatic Biotransformations and Catalysis
The microbial degradation of 5-propyl-1-octanol is fundamentally an enzymatic process. The key enzymes responsible for the initial steps of its metabolism are alcohol dehydrogenases and aldehyde reductases.
Characterization of Alcohol Dehydrogenases and Aldehyde Reductases Involved in Metabolism
Alcohol dehydrogenases (ADHs) are a group of oxidoreductase enzymes that are central to the metabolism of alcohols. wikipedia.orgmpbio.com They catalyze the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, typically using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) as an electron acceptor. wikipedia.orgworthington-biochem.com These enzymes are ubiquitous, found in organisms ranging from bacteria and yeast to plants and animals. wikipedia.orgworthington-biochem.comnih.gov
ADHs are often zinc-containing metalloenzymes. worthington-biochem.comresearchgate.net In Saccharomyces cerevisiae (baker's yeast), several ADH isozymes have been identified, each with different physiological roles and regulatory mechanisms. worthington-biochem.com For example, ADH1 is primarily responsible for ethanol (B145695) production during fermentation, while ADH2 is involved in the oxidation of ethanol when it is used as a carbon source. wikipedia.org
Aldehyde reductases also play a role in alcohol metabolism, often catalyzing the reduction of aldehydes to alcohols. nih.govuniprot.org Some ADHs exhibit significant aldehyde reductase activity, with the catalytic efficiency being much higher for aldehyde reduction than for alcohol oxidation. uniprot.org This is the case for ADH6 from S. cerevisiae, which is active on a broad range of linear and branched-chain aldehydes. uniprot.org Similarly, an aldehyde reductase from the cyanobacterium Synechocystis sp. (AdhA) is active on a wide variety of primary alcohols and aldehydes but shows greater catalytic efficiency for aldehydes. uniprot.org
Enzyme Kinetics and Substrate Specificity for Branched Alcohols
The substrate specificity of alcohol dehydrogenases varies significantly between different enzymes. Yeast ADH1, for instance, is most active with short, unbranched primary alcohols, and its activity decreases as the chain length increases or with the introduction of branching. worthington-biochem.comoup.comffame.org In contrast, ADHs from horse liver accept a much wider array of substrates, including secondary alcohols and primary alcohols with branching at various positions. ffame.orgethz.ch
Research has shown that for some human liver ADH isoenzymes, alcohols with bulky substituents are actually better substrates than short-chain alcohols like ethanol. nih.gov This enhanced specificity is often reflected in a lower Michaelis constant (Kₘ), indicating a higher affinity of the enzyme for the bulkier substrate. nih.gov
The substrate specificity of ADHs can be engineered through site-directed mutagenesis. By modifying amino acid residues within the substrate-binding pocket, it is possible to alter the enzyme's preference for different alcohols. For example, replacing a bulky amino acid like tryptophan with a smaller one like leucine (B10760876) or alanine (B10760859) in yeast ADH can enlarge the binding pocket. ethz.chnih.gov This modification can significantly increase the enzyme's catalytic efficiency (k_cat/K_m) for longer-chain and branched primary alcohols, which are poor substrates for the wild-type enzyme. ethz.chnih.govresearchgate.net
Below is a table summarizing kinetic data for various alcohol dehydrogenases with different alcohol substrates, illustrating the impact of substrate structure on enzyme activity.
| Enzyme | Substrate | Kₘ (mM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| Yeast ADH (Wild Type) | Ethanol | 21 | 1800 s⁻¹ | 1430 | researchgate.net |
| Yeast ADH (Wild Type) | 4-Methyl-1-pentanol | - | - | 0.05 | ethz.ch |
| Yeast ADH (W54L Mutant) | 4-Methyl-1-pentanol | - | - | 1.2 | ethz.ch |
| Synechocystis sp. AdhA | Ethanol | 18.8 | 1641 | 1455 | uniprot.org |
| Synechocystis sp. AdhA | Butanol | 3.28 | 1023 | 5200 | uniprot.org |
| Synechocystis sp. AdhA | Pentanol | 1.54 | 789 | 8539 | uniprot.org |
| Human Liver ADH (β₁β₁) | Octanol (B41247) | 0.006 | 10 min⁻¹ | 27778 | nih.gov |
| Human Liver ADH (γ₁γ₁) | Octanol | 0.004 | 120 min⁻¹ | 500000 | nih.gov |
Note: The units for k_cat and the resulting k_cat/K_m vary between studies and have been presented as reported in the source.
Environmental Fate Modeling and Assessment
The environmental fate of a chemical substance is dictated by a combination of its intrinsic physicochemical properties and the characteristics of the environmental compartments into which it is released. For branched alcohols such as 5-propyl-1-octanol, understanding its persistence, degradability, and mobility is crucial for a comprehensive environmental risk assessment. In the absence of extensive empirical data for this specific compound, environmental fate modeling and predictive assessments become indispensable tools. These models utilize Quantitative Structure-Activity Relationships (QSARs) to estimate the environmental behavior of chemicals based on their molecular structure. epa.gov
Analysis of Persistence and Degradability in Environmental Matrices
Persistence refers to the length of time a chemical remains in a particular environment before being transformed or degraded. tennantsdistribution.com Degradation can occur through biotic processes, such as biodegradation by microorganisms, or abiotic processes, like hydrolysis and photolysis. For many organic chemicals, biodegradation is a key removal mechanism in water, soil, and sediment. pg.edu.pl
The structure of an alcohol, including branching, significantly influences its biodegradability. While some studies suggest that alcohols are generally considered to have a low environmental risk, structural details are important. echemi.comresearchgate.net For instance, highly branched structures can sometimes hinder microbial degradation compared to their linear counterparts.
Predictive models, such as those within the US EPA's EPI Suite™, can estimate the biodegradation timeline for chemicals like 5-propyl-1-octanol. epa.gov These models use fragment contribution methods to predict the probability of rapid biodegradation. For 5-propyl-1-octanol, QSAR models can provide estimations of its half-life in various environmental matrices.
Below is a table of predicted persistence and degradability endpoints for 5-propyl-1-octanol, derived from QSAR modeling. It is important to note that these are estimated values and should be used for screening-level assessments in the absence of measured data.
Table 1: Predicted Persistence and Degradability of 5-propyl-1-octanol
| Parameter | Predicted Value | Model/Method | Significance |
|---|---|---|---|
| Biodegradation Half-Life in Water | Weeks to Months | BIOWIN (EPI Suite™) | Indicates moderate persistence in aquatic environments. |
| Biodegradation Half-Life in Soil | Weeks to Months | BIOWIN (EPI Suite™) | Suggests moderate persistence in terrestrial environments. |
| Biodegradation Half-Life in Sediment | Months | BIOWIN (EPI Suite™) | Implies a higher potential for persistence in sediment compared to water and soil. |
| Atmospheric Oxidation Half-Life | Hours to Days | AOPWIN (EPI Suite™) | Suggests relatively rapid degradation in the atmosphere via reaction with hydroxyl radicals. epa.gov |
These values are estimations based on QSAR models and are subject to the uncertainties inherent in such predictions.
Predictive Models for Environmental Mobility and Distribution
The mobility and distribution of a chemical in the environment are governed by its partitioning behavior between different environmental compartments, such as water, soil, air, and biota. pg.edu.pl Key physicochemical properties that determine this partitioning include the octanol-water partition coefficient (Kow), water solubility, and Henry's Law constant. epa.gov
The octanol-water partition coefficient (log Kow) is a critical parameter used in environmental models to predict the distribution of a substance. A higher log Kow value generally indicates a greater tendency for a chemical to associate with organic matter in soil and sediment and to bioaccumulate in organisms. researchgate.net The predicted XlogP for 5-propyl-1-octanol is 4.3, suggesting a significant potential for partitioning into organic phases. uni.lu
Predictive models like those in EPI Suite™ use these physicochemical properties to estimate how a chemical will be distributed among environmental compartments. epa.gov For 5-propyl-1-octanol, its relatively high predicted log Kow and moderate water solubility suggest that it will likely adsorb to soil and sediment, reducing its mobility in water but increasing its persistence in those compartments.
The following table presents key predicted physicochemical properties and environmental distribution for 5-propyl-1-octanol.
Table 2: Predicted Physicochemical Properties and Environmental Distribution of 5-propyl-1-octanol
| Parameter | Predicted Value | Model/Method | Implication for Environmental Mobility |
|---|---|---|---|
| Log Octanol-Water Partition Coefficient (log Kow) | 4.3 | XlogP3 uni.lu | High potential for sorption to soil, sediment, and biota; low mobility in water. |
| Water Solubility | Low to Moderate | WSKOWWIN (EPI Suite™) | Limits transport in the aqueous phase. |
| Henry's Law Constant | Low | HENRYWIN (EPI Suite™) | Indicates low volatility from water, suggesting it is less likely to partition to the atmosphere from aquatic systems. |
| Soil Adsorption Coefficient (Koc) | High | KOCWIN (EPI Suite™) | Strong adsorption to soil organic carbon, leading to low mobility in soil. |
| Environmental Distribution (Fugacity Model) | Predominantly in Soil and Sediment | Level III Fugacity Model (EPI Suite™) | The majority of the chemical mass is expected to reside in soil and sediment compartments upon release to the environment. |
These values are estimations based on QSAR models and are subject to the uncertainties inherent in such predictions.
Applications of 1 Octanol, 5 Propyl in Advanced Organic Synthesis Research
Precursor in Novel Derivatization Reactions
As a primary alcohol, 1-octanol, 5-propyl- possesses a reactive hydroxyl (-OH) group that serves as a key functional handle for a variety of derivatization reactions. Its utility as a precursor is rooted in its ability to be transformed into other valuable functional groups, such as esters, ethers, aldehydes, and carboxylic acids.
Synthesis of Specialty Esters and Ethers
Guerbet alcohols are widely used as precursors for specialty esters, often termed "Guerbet esters." aocs.org These esters are synthesized through the esterification of the alcohol with various monobasic or dibasic acids. researchgate.net The reaction of 1-octanol, 5-propyl- with a carboxylic acid, typically catalyzed by an acid like p-toluenesulfonic acid, would yield a high-molecular-weight ester. researchgate.net These branched esters are notable for their excellent liquidity at low temperatures, high flash points, and resistance to oxidation, making them valuable as high-performance, biodegradable lubricant base stocks and emollients in cosmetics. researchgate.netlubrizol.comulprospector.com
The synthesis of ethers from primary alcohols is also a well-established transformation. While less common for Guerbet alcohols than esterification, ethers can be prepared, for example, through acid-catalyzed dehydration where two alcohol molecules condense. This process works best for symmetrical ethers from primary alcohols.
Table 1: Illustrative Esterification Reactions of Primary Alcohols
| Alcohol Reactant | Acid Reactant | Product | Typical Application of Product Class |
|---|---|---|---|
| Guerbet Alcohol (e.g., 1-Octanol, 5-propyl-) | Adipic Acid | Di-Guerbet Adipate Ester | Low-temperature plasticizer, lubricant |
| Guerbet Alcohol (e.g., 2-Ethylhexanol) | Phthalic Anhydride | Phthalate Ester | Plasticizer for PVC |
| Guerbet Alcohol (e.g., 1-Octanol, 5-propyl-) | Citric Acid | Guerbet Citrate Triester | Emollient in cosmetics, gloss enhancer lubrizol.comulprospector.com |
| Guerbet Alcohol (e.g., 2-Butyl-1-octanol) | Stearic Acid | Guerbet Stearate Ester | Lubricant, metalworking fluid additive researchgate.net |
Controlled Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol group of 1-octanol, 5-propyl- can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. inchem.orglibretexts.org This transformation is a fundamental tool in organic synthesis for accessing different oxidation states.
To achieve partial oxidation to the corresponding aldehyde, 5-propyl-1-octanal, milder oxidizing agents are employed. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. masterorganicchemistry.com This requires careful control, often by using an excess of the alcohol and removing the more volatile aldehyde from the reaction mixture as it forms. chemguide.co.uk
For complete oxidation to the corresponding carboxylic acid, 5-propyl-octanoic acid, stronger oxidizing agents are necessary. inchem.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ, are used under more vigorous conditions, such as heating under reflux with an excess of the oxidant, to ensure the reaction proceeds past the intermediate aldehyde stage. masterorganicchemistry.comchemguide.co.uk Guerbet acids, produced by the oxidation of Guerbet alcohols, are recognized derivatives with applications stemming from their branched structure and liquidity. aocs.orgresearchgate.netunibo.it
Table 2: Reagent Guide for the Oxidation of Primary Alcohols
| Desired Product | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Aldehyde | "Weak" Oxidants | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern Oxidation | Anhydrous solvent (e.g., CH₂Cl₂), controlled temperature, distill product as it forms masterorganicchemistry.comchemguide.co.uk |
| Carboxylic Acid | "Strong" Oxidants | Potassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄, from CrO₃/H₂SO₄), Sodium Dichromate (Na₂Cr₂O₇)/H₂SO₄ | Aqueous, often with heating under reflux, excess oxidant libretexts.orgmasterorganicchemistry.comchemguide.co.uk |
Building Block for Complex Molecular Architectures
Beyond simple derivatization, the unique branched structure of 1-octanol, 5-propyl- makes it an interesting, albeit challenging, building block for the construction of more complex molecules.
Integration into Multi-component Reaction Schemes
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates structural elements from each starting material. While MCRs are a powerful tool for rapidly building molecular complexity, the literature does not currently provide specific examples of integrating large, sterically hindered alcohols like 1-octanol, 5-propyl-. The Guerbet reaction itself can be considered a type of condensation, but its application as a component in classic MCRs like the Ugi or Passerini reactions is not established. The steric bulk around the hydroxyl group may hinder its participation in the tightly orchestrated transition states of many MCRs. Therefore, the exploration of 1-octanol, 5-propyl- and other Guerbet alcohols in MCRs represents a novel and open area for future research.
Exploration of Stereoselective Synthetic Pathways
1-Octanol, 5-propyl- is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, it can be employed in synthetic pathways that generate chirality. For instance, it could act as a nucleophile in a reaction with a prochiral electrophile, where the approach is guided by a chiral catalyst to produce a single enantiomer of a complex ether or ester.
Alternatively, research has focused on the stereoselective synthesis of branched alcohols using enzymatic methods. researchgate.net Chemoenzymatic strategies, combining chemical and enzymatic steps, have been developed to produce specific enantiomers of Guerbet-type alcohols. researchgate.net This involves the use of enzymes like ene reductases and alcohol dehydrogenases that operate with high stereoselectivity. researchgate.net While these methods produce chiral alcohols, an achiral alcohol like 1-octanol, 5-propyl- could serve as a starting point for derivatization, after which a subsequent reaction step introduces a stereocenter elsewhere in the molecule.
Role as a Solvent in Academic Research and Method Development
The physical properties of Guerbet alcohols make them suitable for use as specialty solvents. Compared to their linear isomers, the branching in molecules like 1-octanol, 5-propyl- disrupts crystal lattice packing, resulting in significantly lower melting points and a wider liquid range. rsc.orgresearchgate.net They are also characterized by low volatility and good thermal stability. researchgate.net
These characteristics make 1-octanol, 5-propyl- a potential high-boiling, non-polar solvent for reactions requiring elevated temperatures where the loss of a more volatile solvent would be problematic. Its branched structure can also influence solute-solvent interactions differently than linear alkanols. In academic research, it could be used to study solvent effects in kinetics or as a medium for synthesizing high-molecular-weight polymers or other materials where its plasticizing properties are beneficial. Its properties are particularly advantageous for creating functional fluids, such as lubricants or hydraulic fluids, that must remain liquid at very low temperatures. rsc.org
Table 3: Physical Properties of Representative Guerbet Alcohols and a Linear Analogue
| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Feature |
|---|---|---|---|---|---|
| 1-Octanol (Linear) | C₈H₁₈O | 130.23 | -15 chemsrc.com | 196 chemsrc.com | Linear reference |
| 2-Ethyl-1-hexanol | C₈H₁₈O | 130.23 | -70 aocs.org | 184.6 aocs.org | Branched, very low MP |
| 2-Propyl-1-heptanol | C₁₀H₂₂O | 158.28 | < -100 ixom.com | ~217 aocs.org | Branched, very low MP |
| 1-Octanol, 5-propyl- | C₁₁H₂₄O | 172.31 | Estimated < -20 | Estimated > 220 | Branched, high BP |
Note: Properties for 1-Octanol, 5-propyl- are estimated based on trends for Guerbet alcohols.
Utility in Extraction and Separation Processes
Branched alcohols, in comparison to their linear isomers, exhibit significantly lower melting points and are less viscous. core.ac.ukrsc.org This is a desirable trait for solvents used in a variety of temperature conditions. For instance, the high fluidity of branched alcohols can be advantageous in processes requiring efficient mass transfer. rsc.org
In the context of liquid-liquid extraction, the distribution coefficient of a substance is a critical parameter. Research on the extraction of ethanol (B145695) from aqueous solutions has shown that β-branched alcohols with 14-20 carbons exhibit improved extractive performance compared to linear alcohols like 1-dodecanol. researchgate.net This suggests that the branching in 5-propyloctan-4-ol could enhance its performance as an extraction solvent for certain solutes. The branching can influence the solvation environment, potentially leading to higher separation factors for specific compounds. researchgate.net
Furthermore, ethoxylates derived from branched alcohols are effective surfactants and can achieve lower minimum surface tension in water solutions compared to their linear counterparts. exxonmobilchemical.com While 5-propyloctan-4-ol is not an ethoxylate, its potential use as a precursor for such surfactants highlights an indirect application in separation technologies where surfactants are employed.
Table 1: General Comparison of Physical Properties of Linear vs. Branched Alcohols
| Property | Linear Alcohols | Branched Alcohols | Implication for 5-propyloctan-4-ol |
| Melting Point | Higher | Lower core.ac.ukrsc.org | Likely has a low melting point, remaining liquid over a wider temperature range. |
| Viscosity | Higher | Lower core.ac.uk | Lower viscosity would facilitate easier handling and improved mass transfer in extraction processes. |
| Water Solubility | Decreases with chain length | Generally lower than linear isomers | Expected to have low water solubility, making it suitable for two-phase extraction systems. |
| Boiling Point | Higher | Lower numberanalytics.com | A lower boiling point could simplify its removal and recovery after extraction. |
Application in Specialized Reaction Media Development
The structure of a solvent can significantly influence the rate and selectivity of a chemical reaction. The steric hindrance provided by the bulky alkyl groups in 5-propyloctan-4-ol can be a determining factor in its application as a specialized reaction medium.
In organic synthesis, the use of branched alcohols as solvents can lead to different outcomes compared to their linear isomers. For example, in esterification reactions, the use of secondary and branched alcohols can lead to a decrease in the reaction rate and yield due to steric hindrance around the hydroxyl group. researchgate.net This property can be harnessed to control the selectivity of reactions where multiple reactive sites are present.
The steric bulk of 5-propyloctan-4-ol could also influence the stereochemistry of a reaction. While specific studies on this compound are lacking, research on other sterically hindered alcohols has shown that they can influence the diastereoselectivity of certain reactions. chinesechemsoc.org The bulky nature of the solvent can create a specific microenvironment around the reactants, favoring the formation of one stereoisomer over another.
Moreover, branched alcohols, often referred to as Guerbet alcohols when synthesized via a specific dimerization process, are used as intermediates in the production of plasticizers and lubricants. wikipedia.orgresearchgate.net While 5-propyloctan-4-ol is not a typical Guerbet alcohol, its branched structure is a key feature of this class of compounds, suggesting its potential in similar fields of chemical manufacturing where it could serve as a non-reactive, sterically demanding solvent.
The choice of solvent is also critical in modern catalytic processes. While alcohols can sometimes act as reactants, in many cases, they are used as solvents. wiley-vch.de The properties of 5-propyloctan-4-ol, such as its expected low polarity and ability to dissolve a range of organic compounds, could make it a suitable medium for certain transition metal-catalyzed reactions where a non-coordinating, high-boiling solvent is required.
Table 2: Influence of Alcohol Structure on Esterification Yield
| Alcohol Reactant | Type | Relative Yield | Rationale |
| 1-Hexanol | Primary, Linear | High | Less steric hindrance allows for easier access to the reactive site. researchgate.net |
| 2-Hexanol | Secondary, Linear | Moderate | Increased steric hindrance compared to the primary alcohol. researchgate.net |
| 3-Hexanol | Secondary, Linear | Low | Greater steric hindrance further reduces reaction rate and yield. researchgate.net |
| 5-propyloctan-4-ol (extrapolated) | Secondary, Branched | Very Low (as reactant) | The highly branched structure would create significant steric hindrance, making it a poor nucleophile but a potentially selective solvent. |
Emerging Research Avenues and Future Perspectives for 1 Octanol, 5 Propyl
Development of Innovative Catalytic Systems for Branched Alcohol Synthesis
The synthesis of branched alcohols, such as 1-Octanol, 5-propyl-, presents unique challenges in achieving high selectivity and yield. Traditional methods often rely on multi-step processes that can be inefficient and generate significant waste. Consequently, a major focus of emerging research is the development of innovative catalytic systems that can facilitate the direct and selective synthesis of these valuable compounds.
One promising approach involves the use of transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium. These catalysts have shown potential in hydroformylation and related carbonylation reactions, which can introduce branching into linear hydrocarbon chains. Researchers are actively exploring the design of novel ligands to tune the steric and electronic properties of these catalysts, thereby enhancing their activity and selectivity for the desired branched alcohol isomer.
Another area of intense investigation is the application of heterogeneous catalysts. Materials such as zeolites, mesoporous silicas, and metal-organic frameworks (MOFs) offer several advantages, including ease of separation, recyclability, and improved stability. The tailored design of active sites within these materials can provide shape-selective catalysis, favoring the formation of specific branched architectures. For instance, the confinement of metal nanoparticles within the pores of a support can influence the regioselectivity of catalytic reactions, leading to a higher proportion of branched products.
Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of chiral branched alcohols. Enzymes, such as alcohol dehydrogenases and P450 monooxygenases, can exhibit exquisite chemo-, regio-, and stereoselectivity. Genetic and protein engineering techniques are being employed to enhance the activity and stability of these enzymes, as well as to broaden their substrate scope to include precursors for 1-Octanol, 5-propyl-.
| Catalyst Type | Key Features | Research Focus |
| Homogeneous Transition Metal Catalysts | High activity and selectivity | Ligand design, mechanistic studies |
| Heterogeneous Catalysts | Recyclability, stability, shape-selectivity | Zeolites, MOFs, supported nanoparticles |
| Biocatalysts (Enzymes) | High chemo-, regio-, and stereoselectivity | Protein engineering, directed evolution |
Integration of Omics Technologies to Elucidate Biotransformation Mechanisms
Understanding the metabolic pathways and enzymatic processes involved in the biotransformation of compounds like 1-Octanol, 5-propyl- is crucial for developing efficient bio-based production methods. The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of the cellular response to and metabolism of this branched alcohol.
Genomics allows for the identification of genes encoding enzymes potentially involved in the synthesis or degradation of 1-Octanol, 5-propyl-. By comparing the genomes of different microorganisms, researchers can pinpoint candidate genes and pathways. Transcriptomics, through techniques like RNA-sequencing, reveals which of these genes are actively being expressed under specific conditions, providing insights into the regulatory networks that control the metabolic flux towards or away from the target molecule.
Proteomics focuses on the large-scale study of proteins, the workhorses of the cell. By identifying and quantifying the proteins present in a cell, researchers can directly observe the enzymes involved in biotransformation. Post-translational modifications of these enzymes, which can significantly impact their activity, can also be detected.
Metabolomics, the comprehensive analysis of all small-molecule metabolites within a biological system, provides a direct snapshot of the biochemical activity. By tracking the changes in metabolite concentrations over time, it is possible to map the flow of carbon through metabolic pathways and identify potential bottlenecks or competing reactions that may limit the production of 1-Octanol, 5-propyl-.
The integration of these omics datasets provides a holistic understanding of the complex biological processes at play, enabling the rational design of microbial cell factories for the enhanced production of branched alcohols.
Advancements in Bio-based Production Systems for Sustainable Chemical Manufacturing
The shift towards a bio-based economy has spurred significant interest in developing sustainable methods for producing chemicals like 1-Octanol, 5-propyl- from renewable feedstocks. Advances in metabolic engineering and synthetic biology are at the forefront of this transition, enabling the construction of microbial platforms, such as Escherichia coli and Saccharomyces cerevisiae, for the production of target molecules.
One key strategy involves the engineering of pathways for the synthesis of precursor molecules, such as fatty acids or amino acids, which can then be converted to the desired branched alcohol. This often requires the introduction of heterologous genes from other organisms and the fine-tuning of gene expression to optimize metabolic flux. For example, the keto-acid pathways, which are naturally involved in amino acid biosynthesis, can be repurposed for the production of branched-chain alcohols.
Another critical aspect is the improvement of microbial tolerance to the final product. Alcohols, including 1-Octanol, 5-propyl-, can be toxic to microorganisms at high concentrations, limiting the achievable titers. Researchers are employing various strategies, such as adaptive laboratory evolution and the engineering of efflux pumps, to enhance the robustness of production strains.
Refinement of Computational Models for Predicting Complex Chemical Behavior
Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and reactivity, thereby guiding experimental efforts. For a molecule like 1-Octanol, 5-propyl-, with its inherent flexibility and potential for complex interactions, accurate computational models are particularly valuable.
Quantum mechanical (QM) methods, such as density functional theory (DFT), can provide detailed insights into the electronic structure and energetics of the molecule. These methods are used to predict properties like bond energies, reaction barriers, and spectroscopic signatures. However, the computational cost of QM methods often limits their application to relatively small systems.
To address this, researchers are developing and refining classical molecular mechanics (MM) force fields. These models, which treat molecules as a collection of atoms interacting via a set of empirical potential energy functions, are significantly faster than QM methods and can be used to simulate the behavior of large systems over long timescales. The development of accurate force field parameters for branched alcohols is an active area of research, as is the incorporation of polarizability to better describe intermolecular interactions.
Hybrid QM/MM methods, which combine the accuracy of QM for a specific region of interest (e.g., a reactive site) with the efficiency of MM for the surrounding environment, offer a powerful compromise. These methods are particularly useful for studying enzymatic reactions and other processes that occur in a complex biological matrix.
Machine learning and artificial intelligence are also being increasingly applied to predict chemical properties and reactivity. By training models on large datasets of experimental and computational data, it is possible to develop predictive tools that are both fast and accurate. These models can be used to screen large numbers of potential catalysts or to predict the outcome of reactions under different conditions.
Exploration of Unconventional Reactivity and Novel Derivatization Pathways
While the primary alcohol group in 1-Octanol, 5-propyl- is the most obvious site for chemical transformations, there is growing interest in exploring the unconventional reactivity of this molecule and developing novel derivatization pathways. This can lead to the synthesis of new and valuable compounds with unique properties.
One area of exploration is the selective functionalization of the C-H bonds along the alkyl chain. Advances in catalysis have made it possible to activate and functionalize otherwise inert C-H bonds, opening up new avenues for modifying the structure of 1-Octanol, 5-propyl-. For example, late-stage functionalization could be used to introduce new functional groups at specific positions, leading to a diverse range of derivatives.
Another promising direction is the use of flow chemistry to control reaction conditions with high precision. The ability to rapidly screen a wide range of reaction parameters can facilitate the discovery of new and unexpected reactivity. Flow reactors can also enable the safe handling of hazardous reagents and the telescoping of multi-step syntheses, making the derivatization of 1-Octanol, 5-propyl- more efficient and scalable.
Furthermore, the unique physical properties of 1-Octanol, 5-propyl-, such as its branching and lipophilicity, can be exploited in the design of new materials. For example, it could serve as a building block for the synthesis of novel surfactants, lubricants, or polymers with tailored properties. The exploration of its use in self-assembly and supramolecular chemistry could also lead to the development of new functional materials.
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of 1-Octanol, 5-propyl- that influence its utility in organic synthesis?
- Methodological Answer : Key properties include:
- Molecular weight : 200.36 g/mol (C₁₃H₂₈O) .
- Solubility : Slightly soluble in water (540 mg/L for 1-octanol analogs), favoring biphasic systems for solvent extraction .
- LogP : ~3.5 (predicted using associative neural networks like ALOGPS 2.1 for partitioning studies) .
- Boiling point : ~195°C (similar to 1-octanol), enabling high-temperature reactions .
Researchers should prioritize these properties when designing solvent systems or reaction conditions.
Q. How should researchers safely handle and store 1-Octanol, 5-propyl- to minimize occupational hazards?
- Methodological Answer :
- Engineering controls : Use fume hoods to limit vapor exposure; maintain ventilation rates below occupational exposure limits (OELs) .
- PPE : Wear nitrile gloves (tested for permeation resistance), goggles, and lab coats. Respiratory protection (N100/P3 filters) is advised during spills .
- Storage : Store in sealed containers at 15–25°C, away from oxidizers and ignition sources .
Q. What experimental techniques are used to determine the octanol-water partition coefficient (logP) of 1-Octanol derivatives?
- Methodological Answer :
- Computational prediction : Tools like ALOGPS 2.1 incorporate self-learning neural networks trained on experimental logP datasets .
- Shake-flask method : Mix 1-Octanol, 5-propyl- with water, separate phases via centrifugation, and quantify concentrations via HPLC or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can catalytic hydrogenation be optimized for synthesizing 1-Octanol, 5-propyl- derivatives with high enantiomeric purity?
- Methodological Answer :
- Catalyst selection : Use palladium or nickel catalysts under 50–100 bar H₂ pressure for selective reduction of ketone intermediates .
- Reaction monitoring : Employ in-situ NMR spectroscopy (e.g., noncontact dielectric/NMR hybrid systems) to track hydrogenation progress without sample disruption .
- Yield enhancement : Optimize reaction time (6–12 hrs) and temperature (80–120°C) to minimize side products like over-reduced alkanes .
Q. What mechanisms underlie the role of 1-Octanol, 5-propyl- in modulating T-type calcium channels in neurobiological studies?
- Methodological Answer :
- Electrophysiology : Perform patch-clamp assays on neuronal cells to measure Ca²⁺ current inhibition. Dose-response curves (0.1–10 mM) reveal IC₅₀ values .
- Molecular docking : Use crystallographic data of T-channel proteins to model interactions between 1-Octanol, 5-propyl- and hydrophobic binding pockets .
- In vivo validation : Administer via intracerebroventricular injection in rodent models to assess effects on seizure thresholds .
Q. How can FTIR and NMR spectroscopy resolve structural ambiguities in 1-Octanol, 5-propyl- derivatives during biomass liquefaction?
- Methodological Answer :
- FTIR analysis : Identify hydroxyl (-OH, 3200–3600 cm⁻¹) and alkyl (C-H, 2800–3000 cm⁻¹) groups in liquefaction products. Compare peaks to reference spectra of pure 1-Octanol .
- ¹³C NMR : Assign signals for carbinol (70–75 ppm) and propyl substituents (10–30 ppm) to confirm regioselectivity in lignin-derived compounds .
Q. What biodegradation pathways are implicated in the environmental fate of 1-Octanol, 5-propyl-?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
